1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one
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Overview
Description
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The final compound is formed by coupling the pyrazole, piperidine, and thiophene rings through appropriate linkers and reaction conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one depends on its specific application:
Pharmaceuticals: The compound may act by binding to specific receptors or enzymes, modulating their activity and thereby exerting therapeutic effects.
Organic Electronics: The compound may function by facilitating charge transport or light emission through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: This compound shares the pyrazole and piperidine rings but lacks the thiophene ring.
(2-[4-Methylpyrazol-1-yl]phenyl)platinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione): This compound includes a pyrazole ring and is used in materials science applications.
Uniqueness
1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to its combination of three distinct heterocyclic rings, which confer unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-17-10-13(9-16-17)12-4-2-6-18(11-12)15(19)8-14-5-3-7-20-14/h3,5,7,9-10,12H,2,4,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DICUFILWACHFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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